![molecular formula C9H5BrClN B580799 3-Bromo-7-chloroisoquinoline CAS No. 1246552-90-8](/img/structure/B580799.png)
3-Bromo-7-chloroisoquinoline
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Overview
Description
3-Bromo-7-chloroisoquinoline is a chemical compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-7-chloroisoquinoline is1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
. This indicates that the compound has a benzene ring fused with a pyridine moiety, with bromine and chlorine substituents . Physical And Chemical Properties Analysis
3-Bromo-7-chloroisoquinoline is a solid powder at room temperature . It has a molecular weight of 242.5 . The compound’s InChI code is1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
.
Scientific Research Applications
Reactions and Synthesis
- 3-Bromo-7-chloroisoquinoline and similar compounds are explored in various synthetic pathways and reactions. For example, a study discusses the reactions involving 4-haloisoquinolines and amide ion in ammonia, showing significant reactions of 3-chloroisoquinoline under specific conditions (Zoltewicz & Oestreich, 1991). Another research highlights the synthesis of fluoromethyl-containing analogs of antitumor alkaloid luotonin A, incorporating 3-bromomethyl-2-chloro-4-fluoromethylquinolines (Golubev et al., 2010).
Chemical Synthesis and Characterization
- Various studies focus on the synthesis and characterization of quinoline derivatives. For instance, research on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile demonstrates the potential of bromoquinoline compounds in PI3K/mTOR inhibitor synthesis (Lei et al., 2015). Another study reports on the use of pyridine hydrochloride for the synthesis of chloro compounds from bromo derivatives in quinoline series (Mongin et al., 1996).
Medicinal Chemistry and Pharmacology
- The 3-bromo-7-chloroisoquinoline structure is used in the development of various pharmacologically active compounds. A notable example is the synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a selective casein kinase I inhibitor, offering insights into the enzyme's biological significance (Chijiwa et al., 1989).
Spectroscopic and Structural Studies
- Vibrational spectroscopic investigations and ab initio and DFT studies on compounds like 7-bromo-5-chloro-8-hydroxyquinoline provide valuable data on their structural and vibrational properties, enhancing understanding of such compounds (Arjunan et al., 2009).
Safety And Hazards
3-Bromo-7-chloroisoquinoline is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3-bromo-7-chloroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAFRLYZTMTUOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725497 |
Source
|
Record name | 3-Bromo-7-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloroisoquinoline | |
CAS RN |
1246552-90-8 |
Source
|
Record name | 3-Bromo-7-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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